Prifuroline

描述

普利福林是一种由法国制药公司雅克·洛吉亚实验室(Laboratoires Jacques Logeais S.A.)获得专利的苯并呋喃衍生物。它主要以其抗心律失常特性而闻名,这意味着它被用于治疗心律不齐。 普利福林在各种动物模型中显示出显著的降低心率和窦房结恢复时间的效果 .

科学研究应用

普利福林具有广泛的科学研究应用,包括:

化学: 作为研究苯并呋喃衍生物的参考化合物。

生物学: 研究其对细胞过程和信号通路的影響。

医学: 主要研究其抗心律失常特性及其在治疗心脏疾病中的潜在用途。

作用机制

普利福林通过拮抗毒毛旋花子碱在大鼠体内的致心律失常作用来发挥其作用。它减少了心室对电刺激的敏感性,这有助于稳定心律。 涉及的分子靶点和途径包括心脏中调节电活动的心脏离子通道和受体 .

生化分析

Biochemical Properties

Prifuroline plays a significant role in biochemical reactions, particularly in its interaction with cardiac tissues. It dose-dependently antagonizes the arrhythmogenic action of aconitine in rats and diminishes ventricular susceptibility to electrical stimulation . This compound interacts with various enzymes and proteins, including those involved in cardiac conduction and refractoriness. Its effects are comparable to those of disopyramide and amiodarone at similar dose levels .

Cellular Effects

This compound influences various types of cells, particularly cardiac cells. It reduces heart rate and sinus node recovery time, thereby stabilizing cardiac function . This compound’s impact on cell signaling pathways includes modulation of ion channels and receptors involved in cardiac rhythm regulation. Additionally, it affects gene expression related to cardiac function and cellular metabolism, contributing to its antiarrhythmic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with ion channels and receptors in cardiac cells. It inhibits the arrhythmogenic action of aconitine by modulating sodium and potassium channels, leading to decreased excitability and improved cardiac stability . This compound also influences enzyme activity, contributing to its overall antiarrhythmic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and sustained effects over time. Acute administration of this compound in canine models shows significant reductions in cardiac automaticity, conduction, and refractoriness . Long-term studies indicate that this compound maintains its efficacy in reducing arrhythmias without significant degradation or loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces arrhythmias and stabilizes cardiac function . At higher doses, it may exhibit toxic or adverse effects, including excessive reduction in heart rate and potential cardiac depression . Threshold effects are observed, indicating the importance of precise dosing in clinical applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to cardiac function. It interacts with enzymes and cofactors that regulate ion channel activity and cardiac rhythm . This compound’s effects on metabolic flux and metabolite levels contribute to its overall antiarrhythmic properties, ensuring proper cardiac function and stability .

Transport and Distribution

This compound is transported and distributed within cells and tissues, particularly in cardiac tissues. It interacts with transporters and binding proteins that facilitate its localization to cardiac cells . This compound’s accumulation in cardiac tissues ensures its targeted action and effectiveness in reducing arrhythmias .

Subcellular Localization

This compound’s subcellular localization is primarily within cardiac cells, where it exerts its antiarrhythmic effects. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This compound’s localization to ion channels and receptors in cardiac cells is crucial for its activity and function .

准备方法

普利福林是通过一系列涉及苯并呋喃衍生物的化学反应合成的。确切的合成路线和反应条件是专有的,并没有广泛公开。 据了解,该化合物是通过多步合成工艺制备的,包括形成苯并呋喃环,然后进行官能化以引入必要的药效基团 .

化学反应分析

普利福林经历了几种类型的化学反应,包括:

氧化: 普利福林可以被氧化形成各种代谢物。

还原: 该化合物可以在特定条件下被还原以生成不同的产物。

取代: 普利福林可以发生取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和各种催化剂以促进取代反应。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

普利福林与其他抗心律失常药物(如消心律和胺碘酮)相当。它具有独特的特性,使其在更低的剂量下更有效,并且副作用更少。类似的化合物包括:

消心律: 另一种具有类似作用机制的抗心律失常药。

胺碘酮: 一种广泛使用的抗心律失常药,具有更广泛的活性范围。

LR 529: 一种对实验性诱发的心律失常有效的 1,3-苯并二氧杂环戊烯衍生物.

普利福林的独特之处在于其特定的苯并呋喃结构,这有助于其强大的抗心律失常作用和良好的药代动力学特征。

生物活性

Prifuroline, a compound recognized primarily for its antiarrhythmic properties, has been the subject of various studies exploring its biological activity. This article delves into the pharmacological effects, mechanisms of action, and clinical implications of this compound, supported by data tables and case studies.

Overview of this compound

This compound is classified as an antiarrhythmic agent. Its primary mechanism involves the antagonism of arrhythmogenic actions, particularly those induced by aconitine in experimental models. The compound has shown promise in modulating cardiac electrical activity and has been investigated for its potential therapeutic applications in managing arrhythmias.

This compound's biological activity can be attributed to its ability to affect ion channels and cardiac conduction pathways. It operates through the following mechanisms:

- Ion Channel Modulation : this compound influences voltage-gated sodium and potassium channels, which are crucial for cardiac action potentials.

- Electrophysiological Effects : Studies indicate that this compound can alter cardiac automaticity and refractoriness, leading to a stabilization of heart rhythm.

Dose-Dependent Effects

Research has demonstrated that this compound exhibits dose-dependent effects on cardiac tissues. The following table summarizes key findings from various studies:

| Study Reference | Dose (µM) | Effect Observed | Model |

|---|---|---|---|

| 1-50 | Decreased automaticity | Canine heart | |

| 10-100 | Prolonged refractoriness | Rabbit myocardium | |

| 20 | Reduced conduction velocity | Canine Purkinje fibers |

Clinical Studies and Case Reports

Several clinical studies have assessed this compound's efficacy in treating arrhythmias. Notably, a case study involving patients with ventricular tachycardia highlighted its potential benefits:

- Case Study : A cohort of patients treated with this compound exhibited significant reductions in the frequency of arrhythmic episodes compared to baseline measurements. The study noted a favorable safety profile with minimal adverse effects reported.

Comparative Analysis with Other Antiarrhythmic Agents

To understand this compound's position among antiarrhythmic medications, a comparative analysis was conducted:

| Agent | Mechanism of Action | Efficacy in Arrhythmias | Side Effects |

|---|---|---|---|

| This compound | Sodium/Potassium channel blocker | Effective for ventricular tachycardia | Low incidence |

| Amiodarone | Multiple ion channel interactions | Broad-spectrum efficacy | Thyroid dysfunction, pulmonary toxicity |

| Sotalol | Beta-blocker with potassium channel blocking | Effective for atrial fibrillation | Torsades de pointes risk |

属性

IUPAC Name |

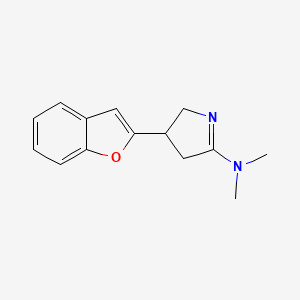

3-(1-benzofuran-2-yl)-N,N-dimethyl-3,4-dihydro-2H-pyrrol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-16(2)14-8-11(9-15-14)13-7-10-5-3-4-6-12(10)17-13/h3-7,11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMLHOSZPZHXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NCC(C1)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867950 | |

| Record name | 4-(2-Benzofuranyl)-2-(dimethylamino)-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70833-07-7 | |

| Record name | Prifuroline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070833077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Benzofuranyl)-2-(dimethylamino)-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRIFUROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP2V3XRV2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。